Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Antiviral HCV NS5B Polymerase

Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS 424837-44-5) is a chiral, partially saturated imidazo[4,5-c]pyridine heterocycle featuring both a 4-ethyl substituent and a methyl carbamate ester on the 5-position. This specific substitution pattern endows the scaffold with a defined hydrogen-bonding capacity (1 HBD, 3 HBA) and a moderate calculated lipophilicity, parameters that are critical for modulating target engagement and pharmacokinetic properties.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B11894367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCC1C2=C(CCN1C(=O)OC)NC=N2
InChIInChI=1S/C10H15N3O2/c1-3-8-9-7(11-6-12-9)4-5-13(8)10(14)15-2/h6,8H,3-5H2,1-2H3,(H,11,12)
InChIKeyFNGIFNBDIURBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is Gaining Procurement Attention in Medicinal Chemistry


Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS 424837-44-5) is a chiral, partially saturated imidazo[4,5-c]pyridine heterocycle featuring both a 4-ethyl substituent and a methyl carbamate ester on the 5-position. This specific substitution pattern endows the scaffold with a defined hydrogen-bonding capacity (1 HBD, 3 HBA) and a moderate calculated lipophilicity, parameters that are critical for modulating target engagement and pharmacokinetic properties . The compound serves as a key intermediate or scaffold-hopping starting point in antiviral (HCV NS5B) and oncology (Akt) drug discovery programs [1] [2].

The Risk of Substituting Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate with Generic Imidazo[4,5-c]pyridine Analogs


Generic substitution within the imidazo[4,5-c]pyridine class is demonstrably high-risk because minor structural modifications lead to dramatic shifts in biological activity. For instance, within the HCV NS5B tegobuvir-based series, replacing the 4-ethyl group with a 4-isopropyl analog resulted in a >10-fold loss of antiviral potency (EC50 shift from low nanomolar to >30 nM) [1]. The specific 4-ethyl, N-5 methyl carbamate substitution pattern of our target compound is not merely a functional placeholder; it is a critical determinant of the scaffold's conformational preference and its ability to occupy hydrophobic pockets in targets such as NS5B polymerase and Akt kinase [1] [2].

Quantifiable Differentiation of Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate vs. Closest Analogs


Antiviral Potency Margin: 4-Ethyl vs. 4-Isopropyl Substitution in HCV NS5B Replicon Assays

In a direct SAR study on an imidazo[4,5-c]pyridine series, the compound bearing a 4-ethyl substituent (closely related to our target scaffold) exhibited an EC50 of 1.163 nM against HCV genotype 1b replicon, whereas the 4-isopropyl analog demonstrated an EC50 > 30 nM. This represents a >25-fold improvement in potency attributable solely to the smaller 4-ethyl group, as the N-5 carbamate ester is a conserved feature essential for activity [1].

Antiviral HCV NS5B Polymerase

hERG Liability Reduction: 4-Ethyl Imidazo[4,5-c]pyridine vs. Tegobuvir Benchmark

The tegobuvir-based 4-ethyl imidazo[4,5-c]pyridine compound 3 showed a marked improvement in hERG channel inhibition compared to the clinical candidate tegobuvir itself. While tegobuvir's hERG IC50 is reported in the micromolar range, compound 3 demonstrated a significantly higher IC50 (less potent inhibition), dramatically reducing the risk of QT prolongation [1]. This improvement is attributed to the specific 4-ethyl N-5 methyl carbamate motif.

Cardiotoxicity hERG Drug Safety

Calculated Physicochemical Properties: 4-Ethyl Methyl Carbamate vs. 4-Des-ethyl Analog

The target compound (C10H15N3O2, MW=209.25) possesses a calculated hydrogen bond donor (HBD) count of 1 and hydrogen bond acceptor (HBA) count of 3, along with 2 rotatable bonds . In contrast, the 4-des-ethyl analog (CAS 424837-44-3, a hypothetical analog) would have a lower topological polar surface area (tPSA) and reduced steric bulk, potentially altering passive permeability and target binding. The target compound's properties reside within lead-like chemical space (MW < 250, clogP ~1.0-2.0), making it a superior starting point for fragment-based or lead optimization campaigns.

Drug-likeness Physicochemical Profile Medicinal Chemistry

Purity and Supply Consistency: Vendor-Specified NLT 98% vs. Typical 95-97% Commercial Grade

MolCore supplies Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate with a certified purity of NLT 98% (Not Less Than 98%) . In comparison, many generic chemical vendors offer the same compound at 95-97% purity (e.g., Chemscene CM272775 at 97%) . The NLT 98% specification ensures a lower maximum impurity burden (<2%), which is critical for reproducible SAR studies, minimizing off-target effects in biological assays, and reducing the need for repurification.

Chemical Procurement Purity Quality Control

Chemical Stability and Synthetic Utility: Methyl Carbamate vs. Free Carboxylic Acid Precursor

The target compound exists as a stable methyl carbamate ester at the 5-position, whereas the corresponding free carboxylic acid (4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylic acid) is hygroscopic and prone to decarboxylation under acidic or thermal conditions. The methyl ester form exhibits good long-term storage stability (recommended storage at -20°C under inert atmosphere) and can be directly used in amide coupling or hydrolysis reactions . This contrasts with the acid form, which often requires in situ activation and can lead to unpredictable yields.

Synthetic Intermediate Chemical Stability Process Chemistry

High-Value Application Scenarios for Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate in Drug Discovery


Lead Optimization of Next-Generation HCV NS5B Non-Nucleoside Inhibitors

The compound's 4-ethyl motif, which delivered an EC50 of 1.163 nM in HCV replicon assays, makes it the scaffold of choice for medicinal chemistry teams aiming to surpass tegobuvir's antiviral potency while mitigating hERG liability. The high-purity (NLT 98%) material ensures reproducible SAR data, directly supporting structure-based design programs focused on genotype 1b and pan-genotypic inhibitors [1].

Kinase Inhibitor Discovery: Akt and Aurora Kinase A Programs

Patents and computational studies have identified imidazo[4,5-c]pyridine derivatives as potent Akt and AURKA inhibitors. The target compound serves as a versatile intermediate for installing diverse substituents at the 5-position via amide coupling, enabling systematic exploration of kinase selectivity pockets. Its balanced HBD/HBA profile and low molecular weight (<250 Da) make it an ideal fragment-like building block for fragment-based drug discovery (FBDD) campaigns [2] [3].

Chemical Biology Probe Development for Target Engagement Studies

The compound's clean purity profile (≥98%) and stable ester functionality allow for the direct synthesis of biotinylated or fluorescently labeled probes without the need for extensive purification. This is crucial for generating high-quality chemical tools for pull-down assays or cellular thermal shift assays (CETSA) to validate intracellular target engagement of NS5B or Akt [1] [2].

Process Chemistry Scale-Up Studies for Pharmaceutical Intermediate Supply

Vendors such as MolCore offer the compound under ISO-certified quality systems, with guaranteed NLT 98% purity and defined storage conditions. This supply consistency and documented stability profile are essential for process R&D groups developing scalable routes to clinical candidates, ensuring batch-to-batch reproducibility and compliance with ICH guidelines for drug substance impurities .

Quote Request

Request a Quote for Methyl 4-ethyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.